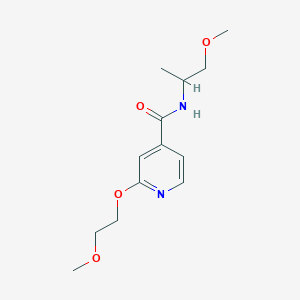
1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Tools
Piperazine derivatives are notable for their central pharmacological activity, primarily involving the activation of the monoamine pathway. These derivatives serve as essential structures in the search and discovery of new therapeutic agents, targeting various diseases. The piperazine moiety, a cyclic molecule with two nitrogen atoms, plays a crucial role in medicinal chemistry, leading to the development of drugs with antipsychotic, antidepressant, and anxiolytic applications. This utility underscores the significance of piperazine derivatives in creating effective therapeutic tools for managing central nervous system disorders (Brito, Moreira, Menegatti, & Costa, 2018).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of piperazine derivatives have also been explored for their antimicrobial properties. Novel compounds derived from piperazine carboxamides have shown moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This research area opens up potential applications of piperazine derivatives as antimicrobial agents, providing a foundation for developing new treatments for infectious diseases (Jadhav, Raundal, Patil, & Bobade, 2017).
Antifungal and Enzyme Inhibitory Potentials
Further investigations into 1,2,4-triazole derivatives containing the piperazine nucleus have revealed their promise in antimicrobial and enzyme inhibitory activities. These compounds, synthesized through green chemistry techniques, have shown significant potential in treating fungal infections and inhibiting enzymes related to disease processes. The research highlights the versatility of piperazine derivatives in contributing to antifungal treatments and the exploration of new therapeutic avenues (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Modification of Natural Products
The modification of natural products with piperazine groups has been extensively studied, revealing that these derivatives possess a wide range of bioactivities, including antitumor, antibacterial, anti-inflammatory, and antioxidant effects. This research underscores the significant impact of piperazine modifications on enhancing the biological activity of natural product derivatives, providing valuable insights into drug development and pharmacology (Zhang, Guo, Deng, Li, & Quan, 2021).
properties
IUPAC Name |
oxolan-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)8-15-3-5-16(6-4-15)10(17)9-2-1-7-18-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCWEEAEPQPKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

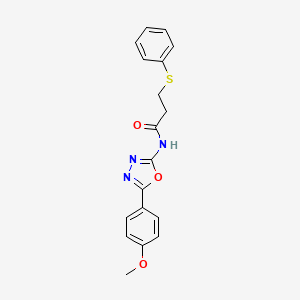
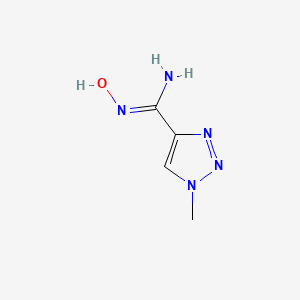
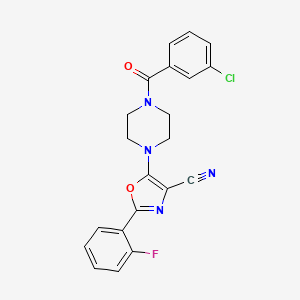


![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)

![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)
![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)
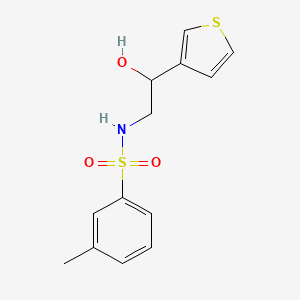
![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)
